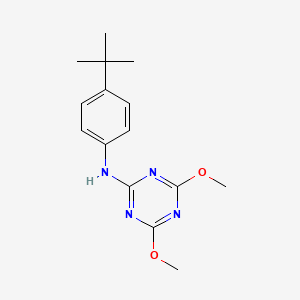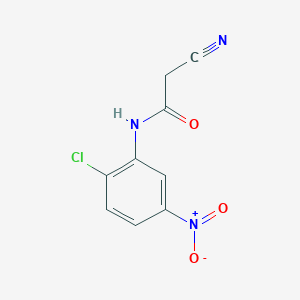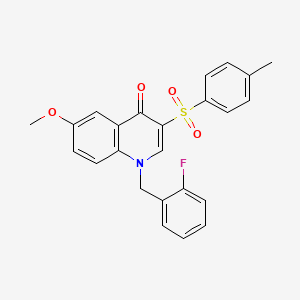
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have employed various methods, including condensation reactions, cyclization, and functional group transformations. Detailed synthetic routes can be found in the literature .
Molecular Structure Analysis
The molecular structure of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is crucial for understanding its behavior. It consists of a triazine ring with tert-butyl and dimethoxyphenyl substituents. High-resolution techniques like X-ray crystallography or NMR spectroscopy have been used to elucidate its precise structure .
Chemical Reactions Analysis
This compound may participate in various chemical reactions. Investigating its reactivity with different functional groups, solvents, and catalysts is essential. Researchers have explored its behavior in nucleophilic substitutions, oxidative processes, and other transformations. These studies provide insights into its potential applications .
Physical And Chemical Properties Analysis
科学的研究の応用
Amide and Ester Formation
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine and its derivatives are used as condensing agents in the formation of amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) effectively condenses carboxylic acids and amines to produce amides (Kunishima et al., 1999).
Sustainable Amide Synthesis
Triazine-derived quaternary ammonium salts, such as DMTMM(Cl), are emerging as sustainable alternatives for conventional amide synthesis methods. They provide an environmentally and economically viable option for dehydro-condensation reactions in amide formation (Sole et al., 2021).
Gauche Effect in Triazinylammonium Species
The reaction of various nitrogen-containing compounds, particularly tertiary amines, with chloro-dimethoxy-triazine (CDMT) has been studied for the preparation of triazinylammonium salts. These studies highlight the "gauche β-alkyl group effect", which is significant in judging the reactivity of tertiary amines with CDMT (Kunishima et al., 2012).
Organocatalyst Development
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine derivatives are utilized in the development of chiral thiourea organocatalysts. These compounds are explored as building blocks for organocatalysts due to their ability to form extended hydrogen-bond networks (Xiao et al., 2015).
Synthesis of 2-Amino Triazines
Methods for synthesizing 2-amino triazines, including those with nonafluoro-tert-butyl substitutions, have been developed. These methods are important for studying the characteristics and applications of various triazine derivatives (Popov et al., 1999).
Enantioselective Synthesis
Triazine derivatives are used in the enantioselective synthesis of amides and dipeptides. This process involves coupling racemic N-protected amino acids with amino components in the presence of chiral tertiary amines (Kaminski et al., 2001).
Antimicrobial Agent Synthesis
Substituted triazine derivatives, including those with tert-butyl and other groups, have been synthesized and evaluated as antimicrobial agents. These compounds demonstrate significant activity against various microorganisms (Malik & Patel, 2017).
特性
IUPAC Name |
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUSJUJULQLDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)
![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)


![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)